TD52

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

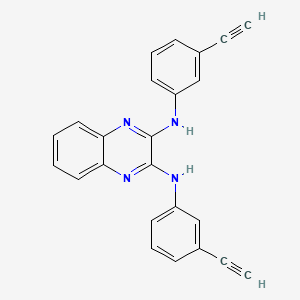

2-N,3-N-bis(3-ethynylphenyl)quinoxaline-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4/c1-3-17-9-7-11-19(15-17)25-23-24(26-20-12-8-10-18(4-2)16-20)28-22-14-6-5-13-21(22)27-23/h1-2,5-16H,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUPZFSEJFWQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TD52: A Preclinical In-Depth Technical Guide on a Novel CIP2A Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancerous inhibitor of protein phosphatase 2A (CIP2A) is a pivotal oncoprotein overexpressed in a multitude of human cancers, contributing to tumor progression and therapeutic resistance. Its role in stabilizing key oncogenic proteins, such as c-Myc and p-Akt, through the inhibition of the tumor suppressor protein phosphatase 2A (PP2A), has positioned it as a compelling target for novel anticancer therapies. This technical guide provides a comprehensive overview of the discovery and preclinical development of TD52, a novel small molecule inhibitor of CIP2A. This compound, a derivative of the epidermal growth factor receptor (EGFR) inhibitor erlotinib, has demonstrated significant pro-apoptotic and anti-proliferative effects in preclinical models of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for its characterization, and visually represents the associated signaling pathways and experimental workflows.

Introduction to CIP2A as a Therapeutic Target

Protein phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and thereby regulating the activity of numerous proteins involved in cell growth, proliferation, and apoptosis.[1] In many cancers, the tumor-suppressive function of PP2A is abrogated by the overexpression of endogenous inhibitory proteins, most notably CIP2A.[1]

CIP2A was initially identified as a tumor-associated antigen and has since been shown to be overexpressed in a wide range of solid tumors and hematological malignancies.[2][3] High levels of CIP2A expression are often correlated with poor prognosis, increased tumor aggressiveness, and resistance to chemotherapy.[4] The primary mechanism through which CIP2A exerts its oncogenic effects is by binding to the PP2A catalytic subunit and inhibiting its phosphatase activity, leading to the hyperphosphorylation and stabilization of key oncoproteins, including c-Myc and Akt.[1][5] The CIP2A/PP2A/Akt signaling axis has been identified as a critical pathway in promoting cancer cell survival and proliferation.[5][6] Therefore, the development of therapeutic agents that can inhibit CIP2A and restore PP2A activity represents a promising strategy for cancer treatment.

This compound: A Novel CIP2A Inhibitor

This compound is a derivative of erlotinib, a known EGFR tyrosine kinase inhibitor.[6][7] However, this compound has been shown to exert its anticancer effects independently of EGFR inhibition.[8] Instead, this compound functions as an indirect inhibitor of CIP2A.[1][6]

Mechanism of Action

This compound's primary mechanism of action involves the downregulation of CIP2A expression at the transcriptional level. It achieves this by interfering with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[1][6][9] The reduction in CIP2A protein levels leads to the reactivation of PP2A.[7] Restored PP2A activity results in the dephosphorylation of key downstream targets, most notably phosphorylated Akt (p-Akt), a critical node in cell survival signaling.[1][7] The downregulation of p-Akt ultimately triggers apoptosis in cancer cells.[1][7]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HA22T | Hepatocellular Carcinoma | 0.9 | [10] |

| Hep3B | Hepatocellular Carcinoma | 0.9 | [10] |

| PLC5 | Hepatocellular Carcinoma | 0.8 | [10] |

| Sk-Hep1 | Hepatocellular Carcinoma | 1.2 | [10] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated, but effective in low µM range | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but effective in low µM range | [6] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Cell Line | Treatment Dose and Schedule | Outcome | Citation(s) |

| Nude Mice | MDA-MB-468 (TNBC) | 10 mg/kg/day, oral gavage, for 52 days | Significant inhibition of tumor size and weight. Decreased protein expression of CIP2A and p-Akt in tumor tissues. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines (PLC5, Huh-7, Hep3B, Sk-Hep1) and triple-negative breast cancer cell lines (MDA-MB-468, MDA-MB-231) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation and Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is stored at -20°C. For cell treatments, the stock solution is diluted to the desired final concentrations in the complete culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for the indicated times, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration in the cell lysates is determined using the Bradford or BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C with gentle agitation. The following primary antibodies are recommended:

-

Rabbit anti-CIP2A

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Rabbit anti-Elk1

-

Mouse anti-β-actin (as a loading control)

-

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PP2A Phosphatase Activity Assay

-

Immunoprecipitation: Cell lysates are prepared as for Western blotting. A specific amount of total protein (e.g., 500 µg) is incubated with an anti-PP2A catalytic subunit (PP2Ac) antibody and protein A/G agarose beads overnight at 4°C to immunoprecipitate PP2A complexes.

-

Phosphatase Reaction: The immunoprecipitated beads are washed extensively with lysis buffer and then with a serine/threonine phosphatase assay buffer. The phosphatase reaction is initiated by adding a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) to the beads. The reaction is carried out at 30°C for a defined period (e.g., 10-30 minutes).

-

Phosphate Detection: The amount of free phosphate released from the substrate is measured using a malachite green-based colorimetric assay. The absorbance is read at a wavelength of 620-650 nm. The results are normalized to the amount of immunoprecipitated PP2Ac, as determined by Western blotting of a parallel sample. A commercially available PP2A immunoprecipitation phosphatase assay kit can be utilized following the manufacturer's instructions with appropriate adaptations for the cell lysates treated with this compound.[5][6]

CIP2A Promoter Luciferase Reporter Assay

-

Plasmid Constructs: A series of luciferase reporter constructs containing different lengths of the human CIP2A gene promoter are generated by cloning the promoter fragments into a pGL3-basic vector. A Renilla luciferase vector is co-transfected as an internal control for transfection efficiency.

-

Transfection: Cancer cells (e.g., PLC5 or MDA-MB-468) are seeded in 24-well plates and co-transfected with the CIP2A promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.

-

This compound Treatment: After 24 hours of transfection, the cells are treated with this compound or vehicle control (DMSO) for an additional 24 hours.

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.[6]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking and Sonication: Cells treated with this compound or vehicle are cross-linked with 1% formaldehyde for 10 minutes at room temperature. The reaction is quenched with glycine. The cells are then lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads and then incubated with an anti-Elk1 antibody or a control IgG overnight at 4°C. The antibody-chromatin complexes are captured with protein A/G agarose beads.

-

Washing and Elution: The beads are washed sequentially with low-salt, high-salt, and LiCl wash buffers, followed by a final wash with TE buffer. The chromatin is eluted from the beads, and the protein-DNA cross-links are reversed by heating at 65°C.

-

DNA Purification and Analysis: The DNA is purified and subjected to quantitative PCR (qPCR) using primers specific for the Elk1 binding site within the CIP2A promoter. The results are expressed as a percentage of the input chromatin.[6]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound.

Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.

Clinical Development and Safety

As of the date of this document, there is no publicly available information regarding the initiation of clinical trials for this compound. The preclinical studies suggest that this compound is well-tolerated in animal models at effective doses, with no significant changes in body weight observed during in vivo experiments.[1] However, a formal and comprehensive safety and toxicology evaluation, as required for an Investigational New Drug (IND) application, has not been published in the peer-reviewed literature. Further studies are necessary to determine the safety profile and therapeutic potential of this compound in human subjects.

Conclusion and Future Directions

This compound represents a promising preclinical candidate for the treatment of cancers characterized by CIP2A overexpression, such as certain types of hepatocellular carcinoma and triple-negative breast cancer. Its unique mechanism of action, which involves the transcriptional downregulation of CIP2A and subsequent reactivation of the PP2A tumor suppressor, offers a novel therapeutic strategy. The data summarized in this guide highlight the potent anti-proliferative and pro-apoptotic effects of this compound in relevant cancer models.

Future research should focus on a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of this compound, as well as formal IND-enabling toxicology studies. Further optimization of the molecule to enhance its potency and drug-like properties may also be warranted. Should these studies yield positive results, the clinical translation of this compound could provide a much-needed therapeutic option for patients with difficult-to-treat cancers. The exploration of this compound in combination with other anticancer agents is also a promising avenue for future investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Targeting SET to restore PP2A activity disrupts an oncogenic CIP2A-feedforward loop and impairs triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cip2a/miR-301a feedback loop promotes cell proliferation and invasion of triple-negative breast cancer [jcancer.org]

- 9. researchgate.net [researchgate.net]

- 10. axonmedchem.com [axonmedchem.com]

In-depth Technical Guide: The Molecular Target of TD52

For Researchers, Scientists, and Drug Development Professionals

Core Summary

TD52, a derivative of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, has been identified as a potent anti-cancer agent with a molecular mechanism distinct from its parent compound. Extensive research has demonstrated that the primary molecular target of this compound is the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) . Unlike a direct enzymatic inhibitor, this compound functions by indirectly suppressing the expression of CIP2A. This mode of action leads to the reactivation of the tumor-suppressing Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the pro-survival kinase Akt, ultimately triggering apoptosis in cancer cells. This guide provides a comprehensive overview of the molecular target of this compound, the signaling pathways it modulates, and the key experimental evidence that has elucidated its mechanism of action.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key in vitro efficacy data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HA22T | Hepatocellular Carcinoma | 0.9 | [1] |

| Hep3B | Hepatocellular Carcinoma | 0.9 | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | [1] |

| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | [1] |

| HCC1937 | Triple-Negative Breast Cancer | ~5.0 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~6.0 | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~4.0 | [2] |

Table 2: Apoptosis Induction by this compound in Triple-Negative Breast Cancer Cells

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Sub-G1) | Citation |

| HCC-1937 | 5 | 48 | ~25% | [2] |

| MDA-MB-231 | 7.5 | 48 | ~30% | [2] |

| MDA-MB-468 | 5 | 48 | ~35% | [2] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by modulating a critical signaling pathway that governs cell survival and apoptosis. The mechanism is initiated by the disruption of a key transcription factor's ability to promote the expression of the oncoprotein CIP2A.

The this compound-CIP2A-PP2A-Akt Signaling Cascade

This compound's mechanism of action involves the following key steps:

-

Inhibition of Elk1 Binding: this compound interferes with the binding of the transcription factor E26-like transcription factor 1 (Elk1) to the promoter region of the CIP2A gene.[3][4][5]

-

Downregulation of CIP2A Expression: By preventing Elk1-mediated transcription, this compound leads to a significant decrease in both CIP2A mRNA and protein levels.[3][4]

-

Reactivation of PP2A: CIP2A is a potent endogenous inhibitor of the serine/threonine phosphatase PP2A. The reduction in CIP2A levels relieves this inhibition, leading to the reactivation of PP2A's tumor-suppressive phosphatase activity.[1][3][4]

-

Dephosphorylation of Akt: Reactivated PP2A targets the serine/threonine kinase Akt (also known as Protein Kinase B), a key node in cell survival signaling. PP2A dephosphorylates Akt at its activating phosphorylation sites (specifically Ser473), thereby inactivating it.[2][3][4]

-

Induction of Apoptosis: The inactivation of the pro-survival Akt signaling pathway ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2][3][4]

Importantly, the anti-cancer effects of this compound are independent of EGFR inhibition, which is the primary mechanism of its parent compound, Erlotinib.[2][3]

Visualization of the Signaling Pathway

Caption: The signaling pathway of this compound.

Experimental Protocols

The identification of CIP2A as the molecular target of this compound and the elucidation of its mechanism of action were established through a series of key experiments. The detailed methodologies for these experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay was used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time periods (e.g., 48 hours).

-

MTT Addition: After treatment, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well.

-

Incubation: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Apoptosis Analysis (Sub-G1 Flow Cytometry)

This method was employed to quantify the extent of apoptosis induced by this compound.

-

Cell Treatment: Cells were treated with this compound or vehicle control for the specified duration.

-

Cell Harvesting: Both adherent and floating cells were collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and then stained with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the sub-G1 phase of the cell cycle, representing apoptotic cells with fragmented DNA, was quantified.

Western Blot Analysis

Western blotting was used to assess the protein levels of key components of the signaling pathway.

-

Cell Lysis: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against CIP2A, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Protein Phosphatase 2A (PP2A) Activity Assay

This assay measured the enzymatic activity of PP2A following this compound treatment.

-

Immunoprecipitation: PP2A was immunoprecipitated from cell lysates using an anti-PP2A catalytic subunit antibody conjugated to protein A/G agarose beads.

-

Phosphatase Reaction: The immunoprecipitated PP2A was incubated with a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R) in a phosphatase assay buffer.

-

Phosphate Detection: The amount of free phosphate released from the dephosphorylation of the substrate was quantified using a Malachite Green-based colorimetric assay. The absorbance was measured at a wavelength of 620-650 nm.

-

Normalization: The PP2A activity was normalized to the amount of immunoprecipitated PP2A protein, as determined by Western blotting.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay was crucial in demonstrating that this compound inhibits the binding of Elk1 to the CIP2A promoter.

-

Cross-linking and Sonication: Cells were treated with formaldehyde to cross-link proteins to DNA. The chromatin was then sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin was incubated with an anti-Elk1 antibody or a control IgG overnight at 4°C. Protein A/G agarose beads were used to pull down the antibody-chromatin complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links were reversed by heating, and the DNA was purified.

-

Quantitative PCR (qPCR): The purified DNA was subjected to qPCR using primers specific for the Elk1 binding site on the CIP2A promoter.

-

Data Analysis: The amount of precipitated CIP2A promoter DNA was normalized to the input DNA and compared between this compound-treated and control cells.

Visualization of Experimental Workflow

Caption: Workflow of key experiments.

Conclusion

The molecular target of this compound has been unequivocally identified as the oncoprotein CIP2A. This compound employs an indirect mechanism to downregulate CIP2A expression by interfering with Elk1-mediated transcription. This leads to the reactivation of the tumor suppressor PP2A, subsequent inactivation of the pro-survival kinase Akt, and ultimately, the induction of apoptosis in cancer cells. This well-defined mechanism of action, which is distinct from that of its parent compound Erlotinib, highlights this compound as a promising therapeutic agent for cancers characterized by CIP2A overexpression. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this compound and other CIP2A-targeting therapies.

References

- 1. The effect of PPP2CA expression on the prognosis of patients with hepatocellular carcinoma and its molecular biological characteristics - Liang - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 2. Cip2a/miR-301a feedback loop promotes cell proliferation and invasion of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

TD52: A Targeted Approach to Downregulating the p-Akt Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The TD52 compound, a derivative of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, has emerged as a potent and specific modulator of the protein phosphatase 2A (PP2A) signaling axis. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its effects on the phosphorylation of Akt (p-Akt), a critical node in cell survival and proliferation pathways. Through the indirect inhibition of the cancerous inhibitor of protein phosphatase 2A (CIP2A), this compound reactivates the tumor-suppressing function of PP2A, leading to the dephosphorylation and subsequent inactivation of Akt. This guide details the quantitative effects of this compound on the p-Akt signaling pathway, provides detailed experimental protocols for assessing its activity, and visualizes the underlying molecular interactions.

Introduction

The PI3K/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often characterized by elevated levels of phosphorylated Akt (p-Akt), is a hallmark of numerous human cancers and contributes to therapeutic resistance. Consequently, the development of targeted inhibitors of this pathway is a major focus of oncological research.

This compound represents a novel therapeutic strategy that, instead of directly targeting Akt, modulates its activity by influencing its upstream regulators. This technical guide will provide an in-depth analysis of the molecular mechanism of this compound, its quantitative impact on p-Akt levels, and the experimental methodologies used to characterize its effects.

Mechanism of Action of this compound

This compound exerts its effect on the p-Akt signaling pathway through a multi-step process initiated by the inhibition of CIP2A.

-

Inhibition of CIP2A Expression: this compound indirectly downregulates the expression of CIP2A. It achieves this by interfering with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene, thereby reducing its transcription.[1][2][3]

-

Reactivation of PP2A: CIP2A is a known inhibitor of the catalytic activity of protein phosphatase 2A (PP2A). By reducing CIP2A levels, this compound effectively removes this inhibitory constraint, leading to the reactivation of PP2A's phosphatase function.[4]

-

Dephosphorylation of p-Akt: The reactivated PP2A directly targets phosphorylated Akt (p-Akt) for dephosphorylation at key residues, including Ser473. This dephosphorylation event inactivates Akt, thereby inhibiting its downstream signaling and promoting apoptosis in cancer cells.[1][2][4]

The following diagram illustrates the signaling pathway affected by this compound:

References

TD52: A Novel Erlotinib Derivative Targeting the CIP2A-PP2A Axis for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. However, the development of resistance has limited its long-term efficacy. This has spurred the development of novel derivatives to overcome these limitations. TD52, a derivative of erlotinib, has emerged as a promising anti-cancer agent with a distinct mechanism of action. Unlike its parent compound, this compound exerts its potent pro-apoptotic effects not by directly inhibiting EGFR, but by targeting the oncogenic protein CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation.

Introduction: The Evolution from Erlotinib to this compound

Erlotinib functions by competitively inhibiting the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. However, acquired resistance, often through secondary mutations in the EGFR gene (e.g., T790M) or activation of bypass signaling pathways, remains a significant clinical challenge.

This compound represents a strategic evolution from erlotinib, designed to circumvent EGFR-centric resistance mechanisms. It is a chemical derivative of erlotinib, but its primary mode of anti-cancer activity is independent of EGFR kinase inhibition. Instead, this compound targets a key regulator of cellular signaling, CIP2A.

Chemical Structures:

| Compound | Chemical Structure |

| Erlotinib |

|

| This compound |

|

Mechanism of Action: The CIP2A-PP2A-Akt Signaling Axis

The primary mechanism of action of this compound involves the downregulation of CIP2A. CIP2A is an oncoprotein that is overexpressed in many human cancers and is associated with tumor progression and poor prognosis. CIP2A functions by inhibiting the tumor suppressor protein phosphatase 2A (PP2A). PP2A, in turn, is a critical phosphatase that dephosphorylates and inactivates several key oncogenic proteins, including Akt.

By downregulating CIP2A, this compound effectively reactivates PP2A. The restored PP2A activity leads to the dephosphorylation and subsequent inactivation of Akt, a central node in cell survival signaling. The inhibition of the Akt pathway ultimately triggers apoptosis in cancer cells. Research indicates that this compound downregulates CIP2A transcription by interfering with the binding of the transcription factor Elk-1 to the CIP2A promoter.

Caption: this compound Mechanism of Action

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).

Table 1: In Vitro Activity of this compound in Hepatocellular Carcinoma Cell Lines

| Cell Line | IC50 (µM) of this compound |

| HA22T | 0.9 |

| Hep3B | 0.9 |

| PLC/PRF/5 | 0.8 |

| SK-HEP-1 | 1.2 |

Data sourced from a study demonstrating this compound's pro-apoptotic effects.

Studies have shown that this compound induces apoptosis in a dose- and time-dependent manner, as evidenced by increased caspase-3 and PARP cleavage. Importantly, the pro-apoptotic effects of this compound are significantly more potent than those of its parent compound, erlotinib, in HCC cells. This enhanced activity is attributed to its distinct, EGFR-independent mechanism.

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in in vivo models. In a PLC/PRF/5 mouse xenograft model, oral administration of this compound led to a significant reduction in tumor growth. This was accompanied by increased intratumoral PP2A activity and decreased levels of CIP2A and phosphorylated Akt, confirming the in vivo mechanism of action.

Table 2: Summary of In Vivo Study of this compound

| Model | Cell Line | Treatment | Outcome |

| Mouse Xenograft | PLC/PRF/5 | This compound | Significant reduction in tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell lines (e.g., HA22T, Hep3B, PLC/PRF/5, SK-HEP-1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Navigating the Biological Landscape of Quinoxaline-2,3-Diamine Derivatives: A Technical Guide

Disclaimer: This technical guide addresses the biological activity of the broader class of quinoxaline-2,3-diamine derivatives due to the absence of specific published data for N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine in the reviewed scientific literature. The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinoxaline scaffold is a key component in a variety of biologically active molecules, including some antibiotics like echinomycin and actinoleutin, which are known to exhibit activity against various transplantable tumors and Gram-positive bacteria.[1] The versatility of the quinoxaline ring system allows for extensive functionalization, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on the biological activities of N2,N3-disubstituted quinoxaline-2,3-diamine derivatives, providing an overview of their potential therapeutic applications, supported by available data on related compounds.

General Synthesis of N2,N3-Disubstituted Quinoxaline-2,3-Diamine Derivatives

The synthesis of N2,N3-disubstituted quinoxaline-2,3-diamine derivatives commonly proceeds through the nucleophilic substitution of 2,3-dichloroquinoxaline (2,3-DCQ) with various amines. This method is advantageous due to the ready availability of the starting materials and the relative ease of the reaction. The reaction typically involves the sequential or simultaneous displacement of the two chlorine atoms by the desired amine nucleophiles.

Below is a generalized workflow for the synthesis of these derivatives.

Biological Activities of Quinoxaline-2,3-Diamine Derivatives

While specific data for N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine is not available, research on analogous structures reveals significant potential in several therapeutic areas.

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their anticancer properties.[1][3][4] For instance, certain bisquinoxaline derivatives have shown cytotoxic effects against human colon (HT-29) and breast (MCF-7) cancer cell lines.[4] The mechanism of action for some anticancer quinoxalines involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[4]

Table 1: Cytotoxic Activity of Representative Bisquinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Compound 3e | HT-29 | Not specified | [4] |

| Compound 3e | MCF-7 | Close to 2.6 (Cisplatin) | [4] |

| Compound 3f | MCF-7 | 20 | [4] |

| Compound 3l | MCF-7 | 5.5 | [4] |

Note: The specific structures of compounds 3e, 3f, and 3l are detailed in the cited literature and are presented here as examples of the anticancer potential of the broader quinoxaline class.

A potential signaling pathway involved in the anticancer activity of some quinoxaline derivatives could involve the induction of apoptosis through the inhibition of key cellular processes.

References

The Role of Tumor Protein D52 in Suppressing Apoptosis in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contrary to a hypothesized role in inducing apoptosis, compelling evidence from numerous studies indicates that Tumor Protein D52 (TPD52) functions as an oncogene by actively suppressing programmed cell death in cancer cells. TPD52 is frequently overexpressed in a variety of malignancies, including breast, prostate, and pancreatic cancers, and this overexpression is often correlated with a more aggressive tumor phenotype and poorer patient prognosis.[1][2][3] This technical guide synthesizes the current understanding of TPD52's anti-apoptotic functions, detailing the molecular mechanisms, experimental evidence, and relevant signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in cancer biology and drug discovery, aiming to elucidate the potential of TPD52 as a therapeutic target.

Core Function: An Inhibitor of Apoptosis

TPD52 and its family members are small, coiled-coil motif-bearing proteins that have been shown to play a role in cell proliferation, migration, and, most notably, the inhibition of apoptosis.[4][5][6] The primary mechanism of TPD52's pro-survival function involves its intervention in key signaling pathways that regulate apoptosis. Silencing of TPD52 expression in cancer cell lines has been consistently shown to inhibit cell proliferation and induce apoptosis, highlighting its critical role in maintaining cancer cell viability.[7][8]

Molecular Mechanisms of Anti-Apoptotic Action

The anti-apoptotic function of TPD52 is multifaceted, involving the modulation of several critical signaling pathways and interactions with key regulatory proteins.

Regulation of the PI3K/Akt Signaling Pathway

One of the primary mechanisms by which TPD52 exerts its anti-apoptotic effects is through the activation of the PI3K/Akt signaling pathway.[7][9] The Akt pathway is a central regulator of cell survival, and its activation leads to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of anti-apoptotic factors. Overexpression of TPD52 has been shown to enhance the phosphorylation of Akt, thereby promoting cell survival and inhibiting apoptosis.[7][9] Conversely, silencing TPD52 leads to the deactivation of the Akt pathway and subsequent induction of apoptosis in cancer cells.[8]

Negative Regulation of AMP-Activated Protein Kinase (AMPK)

Recent studies have identified TPD52 as a negative regulator of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][10][11] AMPK activation can induce apoptosis in response to energy stress. TPD52 has been found to directly interact with and inhibit the kinase activity of AMPKα.[11] By inhibiting AMPK, TPD52 helps to maintain a metabolic state that is favorable for cancer cell survival and proliferation, thereby preventing the induction of apoptosis that would otherwise occur under conditions of metabolic stress.[1][10]

Interaction with Apoptosis-Related Proteins

TPD52 has been shown to interact with and modulate the function of various proteins involved in the apoptotic cascade. Overexpression of TPD52 in prostate cancer cells led to an increase in the levels of the anti-apoptotic proteins XIAP and Bcl-2, while decreasing the expression of the pro-apoptotic protein Bax.[5] This shift in the balance of pro- and anti-apoptotic proteins is a critical factor in the suppression of apoptosis.

Quantitative Data on TPD52 Expression and Function

The following tables summarize quantitative data from various studies, illustrating the impact of TPD52 expression on cancer cell apoptosis and patient survival.

| Cancer Type | Cell Line | TPD52 Modulation | Effect on Apoptosis | Reference |

| Pancreatic Cancer | AsPC-1, PANC-1 | shRNA-mediated silencing | Significant increase in apoptosis | [8] |

| Prostate Cancer | LNCaP | shRNA-mediated silencing | Significant cell death via apoptosis (caspase-3 and -9 activation) | [9] |

| Breast Cancer | SK-BR-3 | Reduced expression | Significantly increased apoptosis | [2] |

| Cancer Type | Patient Cohort | TPD52 Expression | Correlation with Overall Survival | Reference |

| Breast Cancer | 357 patients | High D52 expression | Significantly reduced overall survival | [2] |

| Breast Invasive Carcinoma | TCGA cohort | High TPD52 expression | Significantly lower overall survival | [1] |

| Hepatocellular Carcinoma | - | Low TPD52 expression | Significantly associated with poor prognosis | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the anti-apoptotic role of TPD52.

TPD52 Gene Silencing using small hairpin RNA (shRNA)

This protocol describes the methodology for knocking down TPD52 expression in cancer cell lines to study its effect on apoptosis.

-

Cell Culture: Cancer cell lines (e.g., AsPC-1, PANC-1, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are transfected with a vector containing a short hairpin RNA (shRNA) sequence specifically targeting TPD52 mRNA or a non-targeting control shRNA. Transfection can be performed using lipid-based reagents according to the manufacturer's instructions.

-

Selection: For stable knockdown, cells are selected using an appropriate antibiotic (e.g., puromycin) corresponding to the resistance gene in the shRNA vector.

-

Verification of Knockdown: The efficiency of TPD52 knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

Apoptosis Assay using Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

This is a standard method to quantify the percentage of apoptotic and necrotic cells following TPD52 knockdown.

-

Cell Preparation: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Cells are incubated with FITC-conjugated Annexin V and propidium iodide (PI) in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Proliferation Assay (CCK-8)

This assay is used to assess the effect of TPD52 silencing on cell proliferation.

-

Cell Seeding: Cells with TPD52 knockdown and control cells are seeded in 96-well plates at a specific density.

-

Incubation: The cells are incubated for various time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: At each time point, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the complex biological processes involved.

References

- 1. biorxiv.org [biorxiv.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Tumor protein D52 promotes breast cancer proliferation and migration via the long non-coding RNA NEAT1/microRNA-218-5p axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. TPD52 tumor protein D52 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Silencing of TPD52 inhibits proliferation, migration, invasion but induces apoptosis of pancreatic cancer cells by deactivating Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Altered expression of tumor protein D52 regulates apoptosis and migration of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Decreased TPD52 expression is associated with poor prognosis in primary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Effects of CIP2A Inhibition by TD52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular consequences of inhibiting the Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) with the small molecule inhibitor, TD52. This document outlines the core signaling pathways affected, presents quantitative data from relevant studies, and provides detailed experimental protocols for key assays.

Introduction to CIP2A and this compound

Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) is an oncoprotein overexpressed in a wide range of human cancers. It functions as an endogenous inhibitor of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. By inhibiting PP2A, CIP2A promotes cancer cell proliferation, survival, and resistance to therapy.

This compound is a derivative of erlotinib and has been identified as a potent and specific inhibitor of CIP2A. Unlike its parent compound, this compound's anticancer effects are not primarily mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR). Instead, this compound indirectly downregulates CIP2A expression, leading to the reactivation of PP2A and subsequent downstream anti-tumor effects.

Core Signaling Pathway: The CIP2A/PP2A Axis

The primary mechanism of action of this compound is the disruption of the CIP2A/PP2A signaling axis. This compound has been shown to interfere with the binding of the transcription factor Elk1 to the CIP2A promoter, leading to a decrease in CIP2A transcription and subsequent protein expression[1][2]. This reduction in CIP2A levels relieves the inhibition of PP2A, allowing this critical phosphatase to dephosphorylate and regulate its downstream targets.

The reactivation of PP2A by this compound-mediated CIP2A inhibition has two major downstream consequences: the inactivation of the pro-survival Akt signaling pathway and the destabilization of the oncoprotein c-Myc.

Downregulation of the Akt Signaling Pathway

One of the key substrates of PP2A is the serine/threonine kinase Akt. In its phosphorylated state (p-Akt), Akt promotes cell survival by inhibiting apoptosis. Upon reactivation by this compound, PP2A dephosphorylates and inactivates Akt. This leads to a reduction in the anti-apoptotic signal and contributes to the induction of apoptosis in cancer cells.

Destabilization of the c-Myc Oncoprotein

The c-Myc oncoprotein is a critical driver of cell proliferation and is frequently deregulated in cancer. The stability of c-Myc is regulated by phosphorylation at Serine 62 (S62). Phosphorylation at this site prevents the proteasomal degradation of c-Myc. PP2A is the phosphatase responsible for dephosphorylating c-Myc at S62, thereby targeting it for degradation. By inhibiting PP2A, CIP2A stabilizes c-Myc. The inhibition of CIP2A by this compound restores PP2A's ability to dephosphorylate c-Myc, leading to its degradation and a subsequent decrease in cell proliferation. While direct evidence for this compound-induced c-Myc degradation is still emerging, this mechanism is a well-established consequence of PP2A reactivation.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data available on the effects of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| PLC5 | Hepatocellular Carcinoma | MTT | IC50 | Not specified | [2] |

| Huh-7 | Hepatocellular Carcinoma | MTT | IC50 | Not specified | [2] |

| Hep3B | Hepatocellular Carcinoma | MTT | IC50 | Not specified | [2] |

| Sk-Hep1 | Hepatocellular Carcinoma | MTT | IC50 | Not specified | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT | Anti-proliferative effect | 2-10 µM (48 hours) | [1] |

| TNBC cells | Triple-Negative Breast Cancer | Apoptosis Assay | Apoptosis induction | 2.5, 5, 7.5 µM (48 hours) | [1] |

Table 2: Effect of this compound on Protein Expression and Activity

| Cell Line | Treatment | Target Protein/Activity | Effect | Reference |

| TNBC cells | 5 µM this compound (48 hours) | CIP2A expression | Downregulation | [1] |

| TNBC cells | 2.5, 5, 7.5 µM this compound (48 hours) | p-Akt levels | Downregulation | [1] |

| TNBC cells | 5 µM this compound (24 hours) | PP2A phosphatase activity | Significant increase | [1] |

| PLC5 cells | Indicated doses and times | CIP2A mRNA | Dose- and time-dependent decrease | [3] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Treatment Regimen | Outcome | Reference |

| MDA-MB-468 xenograft | 10 mg/kg/day this compound (oral gavage) for 52 days | Significant inhibition of tumor size and weight | [1] |

| MDA-MB-468 xenograft tumors | 10 mg/kg/day this compound | Decreased protein expression of CIP2A and p-Akt | [1] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the downstream effects of this compound. Note that specific antibody concentrations and flow cytometry settings may require optimization.

Cell Culture

-

PLC/PRF/5, Huh-7, Hep3B, Sk-Hep1: These hepatocellular carcinoma cell lines are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

-

MDA-MB-468: This triple-negative breast cancer cell line is cultured in Leibovitz's L-15 Medium supplemented with 10% FBS.

All cells should be maintained in a humidified incubator at 37°C with 5% CO2 (for DMEM) or in a free gas exchange with atmospheric air (for L-15 Medium).

Western Blot Analysis

This protocol allows for the detection and quantification of changes in protein expression and phosphorylation.

Materials:

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies (e.g., anti-CIP2A, anti-p-Akt (Ser473), anti-Akt, anti-c-Myc).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Lyse cells in RIPA buffer on ice.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C. Optimal antibody dilution should be determined empirically (typically 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This technique is used to investigate protein-protein interactions, such as the interaction between CIP2A and PP2A.

Materials:

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with protease and phosphatase inhibitors.

-

Primary antibody for immunoprecipitation (e.g., anti-CIP2A or anti-PP2A).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Lyse cells in non-denaturing lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads with wash buffer 3-5 times.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluate by Western blotting using antibodies against the interacting proteins.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

FACS tubes.

-

Flow cytometer.

Procedure:

-

Treat cells with this compound at the desired concentrations and for the indicated times.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Pharmacokinetics, Pharmacodynamics, and Clinical Trial Information

As of the latest available information, detailed preclinical pharmacokinetic and pharmacodynamic data for this compound have not been extensively published in the public domain. Furthermore, there is no publicly available information regarding the initiation or completion of clinical trials for this compound. This suggests that this compound is likely still in the preclinical stages of drug development.

Conclusion

This compound represents a promising therapeutic agent that targets the CIP2A/PP2A axis, a critical signaling node in many cancers. By indirectly inhibiting CIP2A, this compound reactivates the tumor-suppressive functions of PP2A, leading to the downregulation of pro-survival Akt signaling and the destabilization of the c-Myc oncoprotein. These downstream effects culminate in the induction of apoptosis and the inhibition of cancer cell proliferation. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

TD52 (CAS No. 1798328-24-1): A Technical Guide to a Novel CIP2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD52 is a synthetic, orally active small molecule and a derivative of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Identified as a potent, indirect inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A), this compound has demonstrated significant pro-apoptotic effects in various cancer cell lines, particularly hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC). Its mechanism of action involves the reactivation of protein phosphatase 2A (PP2A), a key tumor suppressor, through the downregulation of CIP2A. This, in turn, leads to the dephosphorylation and inactivation of the pro-survival kinase Akt. This technical guide provides a comprehensive overview of the background, mechanism of action, and key experimental data related to this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1798328-24-1 |

| Chemical Name | N2,N3-bis(3-ethynylphenyl)quinoxaline-2,3-diamine[1][2] |

| Molecular Formula | C₂₄H₁₆N₄[1] |

| Molecular Weight | 360.41 g/mol [3][4] |

| Appearance | White to yellow solid[3] |

| Solubility | DMF: 5 mg/mL; DMSO: 5 mg/mL[1][3] |

| Storage | Store at -20°C[3] |

Mechanism of Action

This compound exerts its anti-cancer effects through a distinct mechanism that is largely independent of EGFR inhibition, a departure from its parent compound, erlotinib.[5][6] The core of its activity lies in the indirect inhibition of CIP2A, a protein frequently overexpressed in various cancers and known to inactivate the tumor suppressor protein phosphatase 2A (PP2A).

The proposed signaling pathway is as follows:

-

Inhibition of Elk1 Binding: this compound has been shown to interfere with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[5][6]

-

Downregulation of CIP2A: This interference leads to a reduction in the transcription and subsequent expression of the CIP2A protein.[1][5]

-

Reactivation of PP2A: With reduced levels of its inhibitor, CIP2A, the phosphatase activity of PP2A is restored.[1]

-

Dephosphorylation of p-Akt: Activated PP2A then dephosphorylates serine/threonine kinase Akt at its activating phosphorylation sites.[1]

-

Induction of Apoptosis: The inactivation of the pro-survival Akt signaling pathway ultimately leads to the induction of apoptosis in cancer cells.[1][5]

Signaling Pathway Diagram

Caption: The signaling pathway of this compound leading to apoptosis.

Experimental Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined using standard cell viability assays.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HA22T | Hepatocellular Carcinoma | 0.9[1] |

| Hep3B | Hepatocellular Carcinoma | 0.9[1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8[1] |

| SK-HEP-1 | Hepatocellular Carcinoma | 1.2[1] |

| HCC1937 | Triple-Negative Breast Cancer | Not explicitly quantified in the provided search results |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified in the provided search results |

In Vivo Anti-tumor Efficacy

In a mouse xenograft model using PLC/PRF/5 hepatocellular carcinoma cells, oral administration of this compound demonstrated significant anti-tumor activity.

| Parameter | Value |

| Dosage | 10 mg/kg per day[1] |

| Administration Route | Oral gavage |

| Treatment Duration | 52 days[5] |

| Outcome | Significant reduction in tumor growth[1] |

| Biomarker Changes | Increased intratumoral PP2A activity, reduced CIP2A and p-Akt levels[1] |

Key Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound. For complete details, please refer to the primary literature.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[5]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in a binding buffer and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or another viability dye (to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of key proteins in the signaling pathway (e.g., CIP2A, p-Akt, Akt, EGFR).

-

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

PP2A Activity Assay

-

Objective: To measure the effect of this compound on the phosphatase activity of PP2A.

-

Methodology:

-

PP2A is immunoprecipitated from cell lysates treated with this compound or a vehicle control.

-

The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate.

-

The amount of phosphate released from the substrate is measured using a colorimetric assay (e.g., malachite green-based assay).

-

PP2A activity is calculated based on the amount of phosphate released per unit of time and protein.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., PLC/PRF/5).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily oral administration of this compound (e.g., 10 mg/kg), while the control group receives the vehicle.[1]

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

-

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action centered on the inhibition of the CIP2A-PP2A signaling axis. Its ability to induce apoptosis in cancer cells, particularly in models of hepatocellular carcinoma and triple-negative breast cancer, warrants further investigation and development. The data presented in this technical guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. Erlotinib derivative inhibits hepatocellular carcinoma by targeting CIP2A to reactivate protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TD-19, an erlotinib derivative, induces epidermal growth factor receptor wild-type nonsmall-cell lung cancer apoptosis through CIP2A-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. From Basic Science to Clinical Practice: The Role of Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A)/p90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The CIP2A Inhibitor TD52: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD52, a derivative of the epidermal growth factor receptor (EGFR) inhibitor erlotinib, has emerged as a potent and orally active inhibitor of the cancerous inhibitor of protein phosphatase 2A (CIP2A). This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams. While extensive data exists on its cellular effects, detailed pharmacokinetic and pharmacodynamic profiles of this compound are not extensively documented in publicly available literature.

Introduction

Cancerous inhibitor of protein phosphatase 2A (CIP2A) is an oncoprotein that is overexpressed in a wide range of human cancers. It functions by inhibiting the tumor-suppressing activity of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis. The targeted inhibition of CIP2A therefore represents a promising therapeutic strategy for cancer treatment. This compound has been identified as an indirect inhibitor of CIP2A, demonstrating significant anti-cancer activity in preclinical models of hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the reactivation of PP2A by downregulating CIP2A expression. Unlike a direct enzymatic inhibitor, this compound functions at the transcriptional level. It interferes with the binding of the transcription factor Elk1 to the promoter region of the CIP2A gene.[1][2] This disruption leads to a reduction in CIP2A mRNA and subsequent protein levels. The decrease in CIP2A allows for the reactivation of PP2A. Active PP2A then dephosphorylates and inactivates pro-survival signaling molecules, most notably phosphorylated Akt (p-Akt), leading to the induction of apoptosis in cancer cells.[1][2][3] Notably, this compound exhibits minimal inhibitory effects on EGFR phosphorylation, distinguishing its mechanism from its parent compound, erlotinib.[1]

Pharmacological Data

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and pro-apoptotic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HA22T | Hepatocellular Carcinoma | 0.9 | [4] |

| Hep3B | Hepatocellular Carcinoma | 0.9 | [4] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 0.8 | [4] |

| SK-HEP-1 | Hepatocellular Carcinoma | 1.2 | [4] |

| HCC1937 | Triple-Negative Breast Cancer | Not explicitly quantified | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly quantified | [4] |

In Vivo Efficacy

In a preclinical mouse xenograft model using PLC/PRF/5 hepatocellular carcinoma cells, orally administered this compound demonstrated significant anti-tumor activity.

| Animal Model | Cell Line | Dosage | Effect | Citation |

| Mouse Xenograft | PLC/PRF/5 | 10 mg/kg/day | Reduced tumor growth | [4] |

| Mouse Xenograft | MDA-MB-468 | 10 mg/kg/day | Significantly inhibited tumor size and weight | [1] |

Pharmacokinetics and Pharmacodynamics

As of the latest available information, detailed pharmacokinetic parameters for this compound, including its absorption, distribution, metabolism, excretion (ADME), and half-life, have not been extensively reported in the scientific literature. Similarly, comprehensive in vivo pharmacodynamic studies detailing the dose-response relationship and time course of target modulation are not publicly available. This compound is described as being orally active.[1]

Experimental Protocols

The following sections provide detailed, generalized protocols for the key assays used to characterize the pharmacological properties of this compound.

Cell Viability Assessment (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include vehicle-only wells as a control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

After the 4-hour incubation, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

Protein Expression Analysis (Western Blot)

This protocol details the detection of specific proteins (e.g., CIP2A, p-Akt, Akt) in cell lysates.

Materials:

-

Cell culture dishes

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CIP2A, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cultured cells with this compound as required.

-

Lyse the cells with ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the in vivo interaction of a transcription factor (Elk1) with a specific genomic DNA region (the CIP2A promoter).

Materials:

-

Cell culture dishes

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Primary antibody (anti-Elk1)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

PCR reagents for qPCR

Procedure:

-

Treat cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp by sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin by incubating with an anti-Elk1 antibody overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-